

Mecoprop-d6: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Mecoprop-d6

Cat. No.: B589835

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For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical guide on **Mecoprop-d6**, a deuterated analogue of the phenoxypropionic acid herbicide Mecoprop.

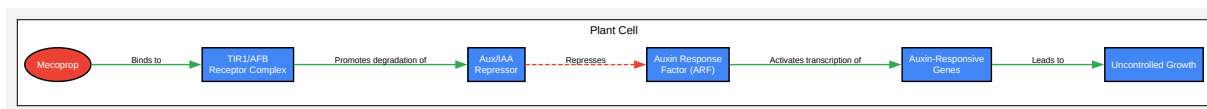
Mecoprop-d6 serves as an internal standard for the quantitative analysis of Mecoprop in various matrices. Due to the limited availability of specific data for the deuterated form, this guide focuses on the well-documented properties and mechanisms of the parent compound, Mecoprop.

Core Concepts and Mechanism of Action

Mecoprop is a selective, systemic herbicide used to control broadleaf weeds.^[1] It belongs to the phenoxypropionic acid class of herbicides and functions as a synthetic auxin.^{[2][3]} By mimicking the natural plant hormone indole-3-acetic acid (IAA), Mecoprop disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, which ultimately results in the death of the plant.^{[2][4]} The herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, also known as Mecoprop-P.^{[5][6]}

Signaling Pathway of Phenoxypropionic Acid Herbicides

The following diagram illustrates the generalized signaling pathway disrupted by synthetic auxins like Mecoprop.



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Caption: Simplified signaling pathway of Mecoprop as a synthetic auxin.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for Mecoprop.

Table 1: Physicochemical Properties of Mecoprop

Property	Value	Source(s)
Chemical Formula	C ₁₀ H ₁₁ ClO ₃	[5][6]
Molecular Weight	214.64 g/mol	[5]
Appearance	Colorless to brown crystalline solid	[1][5]
Melting Point	94-95 °C	[1][6]
Water Solubility	880 mg/L at 25 °C	[5]
Vapor Pressure	0.0000023 mmHg	[5]

Note: **Mecoprop-d6** has a molecular weight of approximately 220.68 g/mol .[7]

Table 2: Toxicological Data for Mecoprop

Test	Species	Result	Source(s)
Oral LD ₅₀	Rat	930 - 1210 mg/kg	[1]
Oral LD ₅₀	Mouse	650 mg/kg	[1]
Dermal LD ₅₀	Rat	>4000 mg/kg	[1]
Avian LC ₅₀	Mallard Duck	>5620 ppm	[1]
Avian LC ₅₀	Bobwhite Quail	5000 ppm	[1]
Aquatic LC ₅₀ (96h)	Rainbow Trout	124 ppm	[1]
Aquatic LC ₅₀ (96h)	Bluegill Sunfish	>100 ppm	[1]

Experimental Protocols

Synthesis of (R)-2-Phenoxypropionic Acid (a related compound)

A common method for the synthesis of the herbicidally active R-enantiomer involves a two-step process[8]:

- Synthesis of S-2-chloropropionic acid: This is achieved through the diazotization and chlorination of L-alanine.
- Etherification: The resulting S-2-chloropropionic acid is reacted with phenol to yield R-2-phenoxypropionic acid.

Note: Specific, detailed protocols for the synthesis of **Mecoprop-d6** are not readily available in the public domain and are often proprietary.

Analysis of Mecoprop in Environmental Samples

The analysis of Mecoprop in environmental samples typically involves extraction followed by chromatographic separation and detection. **Mecoprop-d6** is an ideal internal standard for these methods.

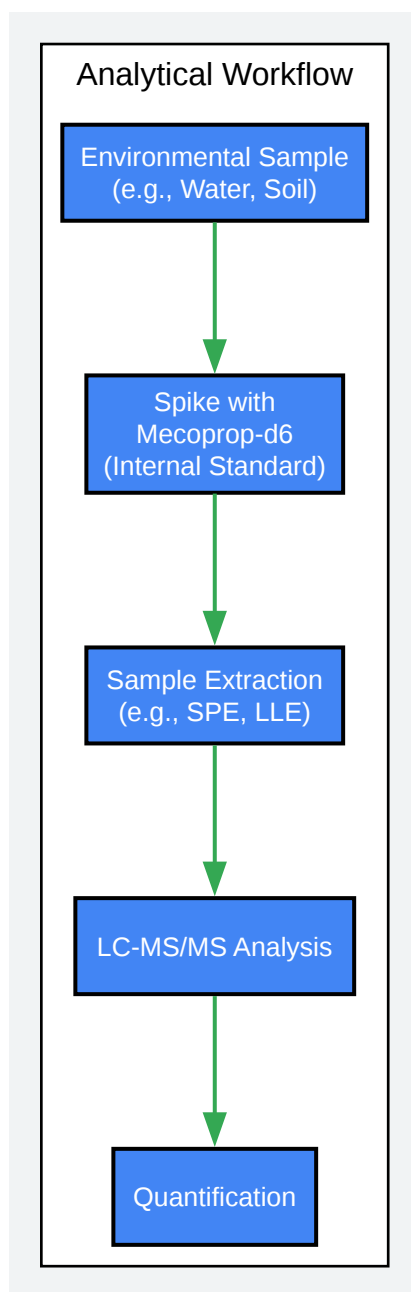
1. Sample Preparation (Solid Phase Extraction - SPE)

- Objective: To extract and concentrate Mecoprop from a water sample.
- Materials: Water sample, SPE cartridge (e.g., C18), methanol, acidified water (pH 2-3), elution solvent (e.g., ethyl acetate).
- Procedure:
 - Condition the SPE cartridge with methanol followed by acidified water.
 - Load the water sample onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute Mecoprop with the elution solvent.
 - Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

2. Instrumental Analysis (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS)

- Objective: To separate, identify, and quantify Mecoprop.
- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
- Typical Parameters:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acidified water and acetonitrile.
 - Ionization: Electrospray ionization (ESI) in negative mode.
 - MS/MS Transitions: Monitor for specific precursor-to-product ion transitions for both Mecoprop and **Mecoprop-d6**.

The following diagram outlines a typical experimental workflow for the analysis of Mecoprop using **Mecoprop-d6** as an internal standard.



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Caption: Workflow for Mecoprop analysis with an internal standard.

Environmental Fate

Mecoprop is of moderate persistence in the soil, with a residual activity of about two months.^[1] It is mobile in soil, particularly in those with low organic matter, which presents a potential for groundwater contamination.^{[1][9]} However, phenoxy herbicides like Mecoprop generally biodegrade at a rate that limits significant leaching to groundwater.^[1]

Conclusion

Mecoprop-d6 is a valuable tool for the accurate quantification of the widely used herbicide Mecoprop. Understanding the physicochemical properties, mechanism of action, and analytical methodologies for Mecoprop is essential for researchers in environmental science, toxicology, and agricultural sciences. The data and protocols presented in this guide provide a foundational resource for professionals working with this class of compounds.

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